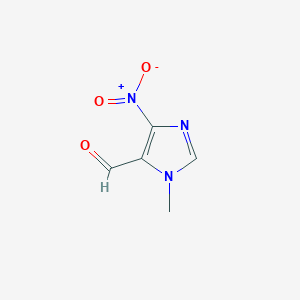
4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide (4-HMDBSA) is a member of the benzene sulfonamide family of organic compounds, and is a widely utilized organic molecule in both industrial and scientific applications. 4-HMDBSA is a versatile and useful compound due to its unique chemical properties, which include a high water solubility and a relatively low melting point. As a result, 4-HMDBSA has found numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Microbial Degradation Pathways : A study on sulfonamide antibiotics, which share a similar structure to 4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, revealed a unique microbial strategy for degradation. This process involves ipso-hydroxylation followed by fragmentation, releasing various byproducts. This pathway is significant in environmental chemistry, especially for the degradation of persistent antibiotics in nature (Ricken et al., 2013).
Molecular and Electronic Structure Analysis
- Spectroscopic Investigation : A study analyzed two sulfonamides derivatives using NMR and FT-IR spectroscopies. This research contributes to understanding the molecular and electronic structures of such compounds, which can be crucial for further applications in various fields, including material science (Mahmood et al., 2016).
Synthesis and Bioactivity
- Synthesis of Novel Derivatives : Research on the synthesis of new 2-pyridones containing sulfonamide moiety indicates potential bactericidal and fungicidal activities. This highlights the role of sulfonamides in medicinal chemistry and their potential in creating new therapeutic agents (El-Mariah & Nassar, 2008).
- Resonance Raman Studies : The analysis of sulfonamide complexes with carbonic anhydrase enzymes using resonance Raman spectroscopy provides insights into their binding mechanisms, crucial for drug design and understanding enzyme interactions (Kumar et al., 1976).
Chemical Properties and Reactions
- Synthesis and Characterization : A study reported the synthesis of various vinylsulfones and vinylsulfonamides, which are important in synthetic organic chemistry due to their biological activities and utility in different chemical reactions. This research enhances our understanding of the synthesis and properties of such compounds (Anonymous, 2020).
Propiedades
IUPAC Name |
4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUHVYHMXRWEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519332 |
Source


|
| Record name | 4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |
CAS RN |
58804-18-5 |
Source


|
| Record name | 4-(Hydroxymethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58804-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)

